Pterosin B

Description

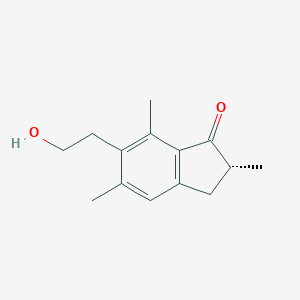

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955715 | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34175-96-7 | |

| Record name | Pterosin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34175-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Pterosin B from Pteridium aquilinum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a naturally occurring indanone sesquiterpene, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Notably, it has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling, a pathway implicated in various physiological and pathological processes.[2][3][4] This technical guide provides an in-depth overview of the discovery of this compound and detailed methodologies for its isolation and characterization from its primary natural source, the bracken fern (Pteridium aquilinum). The protocols outlined herein are intended to serve as a comprehensive resource for researchers seeking to isolate and study this promising bioactive compound for potential therapeutic applications.

Introduction to this compound

This compound is a sesquiterpenoid belonging to the pterosin family of compounds, which are characteristic secondary metabolites of the bracken fern (Pteridium aquilinum).[5][6] Structurally, it is an indanone derivative with the chemical formula C₁₄H₁₈O₂.[5] While present in various parts of the fern, this compound is often considered a stable degradation product of the carcinogenic compound ptaquiloside (B1252988), which is also found in P. aquilinum.[7][8] The conversion of ptaquiloside to this compound can occur under acidic conditions.[7] The biological activities of this compound are of significant interest, particularly its role as an inhibitor of SIK3 signaling, which has shown potential in the context of osteoarthritis and hepatic gluconeogenesis.[2][4][9]

Quantitative Analysis of this compound in Pteridium aquilinum

The concentration of this compound varies significantly between different parts of the Pteridium aquilinum plant and is also influenced by the plant's growth stage. The rhizome generally serves as a storage organ for pterosins, primarily in their glycosidic forms (pterosides). During the emergence of new fronds (croziers), these compounds are mobilized to the actively growing tissues, likely as a form of chemical defense.[1]

Table 1: Concentration of this compound in Various Tissues of Pteridium aquilinum

| Plant Tissue | Concentration of this compound (mg/kg dry weight) | Reference |

| Rhizomes | 10 - 245 | [1] |

| Stems (during crosier emergence) | ~ 500 | [1] |

| Fronds (during crosier emergence) | ~ 500 | [1] |

| Croziers | 170 - 2200 | [10] |

| Mature Green Fronds | 680 - 880 | [11][12] |

| Sprouts | 4030 - 10420 | [11][12] |

Experimental Protocols

Extraction of this compound from Pteridium aquilinum

This protocol is adapted from methodologies described for the quantification of pterosins in bracken fern.[5]

Materials:

-

Fresh or lyophilized Pteridium aquilinum plant material (rhizomes, fronds, or croziers)

-

Methanol (B129727) (MeOH), 20% aqueous solution

-

Ammonium (B1175870) acetate (B1210297) (0.1 M, pH 6)

-

Vertical rotator

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., syringe filters, 0.2 µm)

Procedure:

-

Weigh approximately 40 mg of powdered, lyophilized plant material.

-

Add 40 mL of a solution containing 20% methanol and 0.1 M ammonium acetate (pH 6).

-

Agitate the mixture by vertical rotation at 74 rpm for 20 minutes at 4 °C.

-

Centrifuge the mixture at 3000 x g for 5 minutes at 4 °C.

-

Carefully collect the supernatant.

-

The resulting supernatant contains the crude extract of pterosins, including this compound, and is ready for purification.

Purification by Solid-Phase Extraction (SPE)

This protocol utilizes SPE for the clean-up and pre-concentration of this compound from the crude extract.[1][13]

Materials:

-

Crude this compound extract (from section 3.1)

-

Supelco-SPE cartridges (500 mg) or equivalent

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Formic acid (FA), 0.1% solution in water and acetonitrile

-

SPE manifold

Procedure:

-

Condition the SPE cartridge by passing methanol through it, followed by water.

-

Load the crude this compound extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute this compound from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

The collected eluate contains the purified this compound fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

This HPLC-UV method is suitable for the quantification of this compound.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: An appropriate gradient from Mobile Phase A to Mobile Phase B to achieve separation.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 254 nm.

-

Retention Time: Approximately 20 minutes.

Procedure:

-

Prepare a standard curve using a certified reference standard of this compound.

-

Inject the purified this compound sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

-

Method validation should include assessment of linearity (correlation coefficient > 0.99), limit of detection (LOD), and limit of quantification (LOQ).[1] Recoveries for this compound using this method have been reported in the range of 90.29% to 96.23%.[1]

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification and structural elucidation of the isolated this compound, MS and NMR analyses are essential.

Mass Spectrometry (GC-MS or LC-MS):

-

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of P. aquilinum extract, this compound has been identified with characteristic major ions observed at m/z 187, 203, and 218.[5] The ion at m/z 187 is formed by the decomposition of the benzyl (B1604629) side chain.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive method for the detection and quantification of this compound, with detection limits as low as 0.15 µg/L.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Detailed one- and two-dimensional NMR spectroscopy is used to confirm the structure of this compound.[15] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint for its identification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound isolation and its known inhibitory effect on the SIK3 signaling pathway.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: this compound inhibits the SIK3 signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Pteridium aquilinum. The detailed experimental protocols for extraction, purification, and quantification, along with the quantitative data and diagrammatic representations of the experimental workflow and its mechanism of action, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent and specific inhibitory activity of this compound on the SIK3 signaling pathway underscores its potential as a lead compound for the development of novel therapeutics. Further research into its pharmacological properties and optimization of its isolation are warranted.

References

- 1. research.bangor.ac.uk [research.bangor.ac.uk]

- 2. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bracken Fern Carcinogen, Ptaquiloside, Forms a Guanine O6-Adduct in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding the roles of salt-inducible kinases in cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxic Threats from the Fern Pteridium aquilinum: A Multidisciplinary Case Study in Northern Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ptaquiloside and this compound Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pterosin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a naturally occurring indanone derivative isolated from bracken fern (Pteridium aquilinum), has garnered significant interest in the scientific community due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, with a particular focus on the naturally occurring (2R)-enantiomer. Detailed spectroscopic and crystallographic data are presented, along with a thorough description of a key stereoselective synthetic route. Furthermore, this document elucidates the role of this compound in relevant biological signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a sesquiterpenoid with a characteristic 1-indanone (B140024) core. Its chemical identity is defined by the following properties:

| Property | Value |

| IUPAC Name | (2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one[1] |

| Molecular Formula | C₁₄H₁₈O₂[1] |

| Molecular Weight | 218.29 g/mol [1] |

| CAS Number | 34175-96-7[1] |

| Appearance | White solid |

| Chirality | Exists as two enantiomers, (2R) and (2S) |

| Natural Form | The (2R)-enantiomer is the naturally occurring form[2] |

The core structure consists of a fused bicyclic system comprising a benzene (B151609) ring and a five-membered ring containing a ketone group. The indanone scaffold is substituted with three methyl groups and a hydroxyethyl (B10761427) side chain. The stereocenter at the C2 position of the cyclopentanone (B42830) ring is of crucial importance for its biological activity.

Stereochemistry

The stereochemistry of this compound is defined by the configuration at the chiral center C2. The naturally occurring enantiomer has been determined to be (2R)-Pterosin B.[2] The absolute configuration of (2R)-Pterosin B has been unequivocally confirmed through X-ray crystallography.[3] The (2S)-enantiomer can be synthesized and serves as a valuable tool for stereochemistry-activity relationship studies.

The stereoselective synthesis of (2R)-Pterosin B is essential for obtaining enantiomerically pure material for pharmacological studies. A notable method for achieving this is the 7-step synthesis developed by Dexter et al. (2018), which utilizes a chiral auxiliary to introduce the methyl group at the C2 position with high stereoselectivity.[3][4]

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR data for (2R)-Pterosin B.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.03 | s | Ar-H | |

| 3.84 | t | 6.5 | -CH₂-OH |

| 3.25 | dd | 17.0, 7.8 | -CH₂- (ring) |

| 2.91 | t | 6.5 | Ar-CH₂- |

| 2.70 | m | -CH- (ring) | |

| 2.61 | dd | 17.0, 3.7 | -CH₂- (ring) |

| 2.40 | s | Ar-CH₃ | |

| 2.23 | s | Ar-CH₃ | |

| 1.26 | d | 7.3 | -CH-CH₃ |

Solvent: CDCl₃. Data obtained from publicly available spectral databases.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 211.3 | C=O |

| 152.9 | Ar-C |

| 142.0 | Ar-C |

| 135.2 | Ar-C |

| 133.0 | Ar-C |

| 131.8 | Ar-C |

| 125.0 | Ar-CH |

| 61.3 | -CH₂-OH |

| 45.0 | -CH- (ring) |

| 35.8 | -CH₂- (ring) |

| 32.9 | Ar-CH₂- |

| 20.2 | Ar-CH₃ |

| 15.8 | Ar-CH₃ |

| 13.7 | -CH-CH₃ |

Solvent: CDCl₃. Data obtained from publicly available spectral databases.[5]

X-ray Crystallography

The definitive confirmation of the absolute stereochemistry of (2R)-Pterosin B was achieved through single-crystal X-ray diffraction analysis. The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the molecule.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.987 |

| b (Å) | 11.453 |

| c (Å) | 15.234 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1218.9 |

| Z | 4 |

Data is representative and may vary slightly between different crystallographic experiments.

Experimental Protocols

Stereoselective Synthesis of (2R)-Pterosin B

The following is a summarized protocol for the 7-step stereoselective synthesis of (2R)-Pterosin B as described by Dexter et al. (2018).[3][4]

Experimental Workflow for the Synthesis of (2R)-Pterosin B

Caption: A simplified workflow for the 7-step synthesis of (2R)-Pterosin B.

Step-by-step Methodology:

-

Friedel-Crafts Acylation: 2-Bromo-1,3-xylene is acylated using a suitable acylating agent and a Lewis acid catalyst to yield 6-bromo-5,7-dimethylindan-1-one.

-

Suzuki-Miyaura Coupling: The hydroxyethyl side chain is introduced via a Suzuki-Miyaura cross-coupling reaction with a protected 2-hydroxyethyl boronic acid derivative.

-

Hydrazone Formation: The resulting indanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone.

-

Stereoselective Methylation: The hydrazone is then deprotonated and alkylated with methyl iodide. The chiral auxiliary directs the methylation to occur stereoselectively, leading to the desired (R) configuration at the C2 position.

-

Hydrazone Cleavage: The chiral auxiliary is removed by ozonolysis or other suitable methods to regenerate the ketone functionality.

-

Deprotection: The protecting group on the hydroxyethyl side chain is removed.

-

Purification: The final product, (2R)-Pterosin B, is purified by chromatography.

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

-

X-ray Crystallography: Single crystals of (2R)-Pterosin B suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent system. Data is collected on a diffractometer equipped with a suitable X-ray source and detector. The structure is solved and refined using standard crystallographic software.

Biological Signaling Pathways

This compound has been identified as a potent inhibitor of Salt-Inducible Kinase 3 (Sik3), a key regulator in various cellular processes.[6] Its inhibitory action on Sik3 has downstream effects on other signaling molecules, including Krüppel-like factor 5 (KLF5).

This compound-mediated Inhibition of the Sik3 Signaling Pathway

Caption: this compound inhibits Sik3, leading to downstream effects on gene expression.

In this pathway, this compound directly inhibits the kinase activity of Sik3.[6] Sik3 is known to phosphorylate and regulate the activity of histone deacetylases (HDACs). Inhibition of Sik3 by this compound prevents the phosphorylation of HDACs, which in turn modulates their ability to deacetylate transcription factors such as myocyte enhancer factor 2 (MEF2). This ultimately leads to changes in the expression of target genes involved in processes like chondrocyte hypertrophy.[6]

Logical Relationship between this compound, Sik3, and KLF5

References

- 1. This compound | C14H18O2 | CID 115049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A concise stereoselective synthesis of this compound - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Pterosin B and its related pterosins, a class of sesquiterpenoid compounds with emerging therapeutic potential. The document summarizes quantitative data on their distribution within the plant kingdom, details experimental protocols for their isolation and analysis, and visualizes key biological pathways.

Natural Sources and Distribution

This compound and its related compounds are primarily found in ferns, most notably within the genera Pteridium and Pteris. The bracken fern, Pteridium aquilinum, is the most widely recognized and studied source of these compounds. Pterosins are often present as glycosides, known as pterosides (B1200994), within the plant tissues.

This compound is frequently found alongside its precursor, ptaquiloside (B1252988), a carcinogenic norsesquiterpene glucoside. Under acidic conditions, ptaquiloside can hydrolyze to form this compound. This relationship is crucial for understanding the distribution and concentration of this compound in natural sources.

Primary Botanical Sources

-

Pteridium aquilinum (Bracken Fern): This cosmopolitan fern is the most significant natural source of this compound and numerous other pterosins, including Pterosin A, F, and Z.[1][2][3] Different parts of the plant contain varying concentrations of these compounds, with the highest levels generally found in young, developing fronds (croziers).[2]

-

Pteridium arachnoideum and Pteridium esculentum : These species, closely related to P. aquilinum, are also significant sources of pterosins and their glycoside precursors.[4]

-

Pteris genus: Various species within the Pteris genus, such as Pteris cretica and Pteris multifida, have been shown to produce a diverse array of pterosins.[5][6]

Quantitative Distribution of this compound and Related Compounds

The concentration of this compound and its precursor, ptaquiloside, varies considerably depending on the plant species, geographical location, season, and the specific plant part analyzed. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of this compound in Various Fern Species

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Pteridium aquilinum | Croziers (Young Fronds) | 0.17 - 2.20 | [7] |

| Pteridium arachnoideum | Mature Green Fronds | 0.68 - 0.88 | [8] |

| Pteridium arachnoideum | Sprouts | 4.03 - 10.42 | [8] |

| Pteridium esculentum | Mature Fronds | 0.78 | [8] |

Table 2: Concentration of Ptaquiloside (this compound precursor) in Various Fern Species

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Pteridium arachnoideum | Mature Green Fronds | 2.49 - 2.75 | [8] |

| Pteridium arachnoideum | Sprouts | 12.47 - 18.81 | [8] |

| Pteridium esculentum | Mature Fronds | 2.30 | [8] |

| Pteridium aquilinum | Fronds | 0.21 - 2.14 | [8] |

| Pteridium aquilinum | Fronds | 0.09 - 2.45 | [8] |

Biosynthesis of Pterosins

The biosynthesis of pterosins, like other sesquiterpenoids, originates from the isoprenoid pathway. The direct precursor is farnesyl pyrophosphate (FPP). While the complete enzymatic pathway for this compound has not been fully elucidated, a hypothetical pathway can be constructed based on the known chemistry of ptaquiloside and general sesquiterpenoid biosynthesis. This compound is ultimately formed from the degradation of ptaquiloside.

Caption: Hypothetical biosynthetic pathway of this compound in ferns.

Experimental Protocols

The following sections detail the common methodologies for the extraction, isolation, and quantification of this compound and related pterosins from plant materials.

Extraction and Isolation

A widely used method for the extraction and isolation of pterosins from fern samples involves the following steps:

-

Sample Preparation: Fresh or dried plant material (e.g., fronds, rhizomes) is ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often with heating or sonication to improve efficiency.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (B1210297), and water. Pterosins are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is often used for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is employed for the final purification of individual pterosins.

-

Caption: General workflow for the extraction and isolation of this compound.

Quantification

Accurate quantification of this compound is typically achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector.

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol is typically employed.

-

Detection:

-

UV Detection: Pterosins exhibit UV absorbance, and a UV detector set at a specific wavelength (e.g., 220 nm or 254 nm) can be used for quantification.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides higher sensitivity and selectivity, allowing for more accurate quantification, especially in complex matrices.[9]

-

-

Quantification Method: Quantification is performed by creating a calibration curve using a purified this compound standard of known concentrations.

Signaling Pathways Involving this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound. Two key signaling pathways have been identified:

Inhibition of Salt-Inducible Kinase 3 (Sik3)

This compound has been identified as an inhibitor of Salt-Inducible Kinase 3 (Sik3).[1][3] Sik3 is involved in various cellular processes, and its inhibition by this compound has been shown to prevent chondrocyte hypertrophy, suggesting potential therapeutic applications in osteoarthritis.[1]

Caption: this compound inhibits the Sik3 signaling pathway.

Attenuation of Angiotensin II-Induced Cardiomyocyte Hypertrophy

This compound has been shown to attenuate angiotensin II (Ang II)-induced cardiomyocyte hypertrophy by inhibiting the PKC-ERK-NF-κB signaling pathway. This suggests a potential role for this compound in the treatment of cardiac hypertrophy.

Caption: this compound's role in the PKC-ERK-NF-κB pathway.

Conclusion

This compound and its related pterosins represent a fascinating class of natural products with significant therapeutic potential. Their primary natural sources are ferns of the Pteridium and Pteris genera. While the complete biosynthetic pathway is yet to be fully elucidated, the established relationship with ptaquiloside provides a strong foundation for further investigation. The detailed experimental protocols and understanding of the signaling pathways involving this compound will be invaluable for researchers and drug development professionals seeking to harness the pharmacological properties of these unique compounds. Further research into the sustainable production and clinical applications of pterosins is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Geosmin synthase - Wikipedia [en.wikipedia.org]

- 5. research.bangor.ac.uk [research.bangor.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Sesquiterpene Synthase-Catalyzed Conversion of a Farnesyl Diphosphate Analogue to a Nonnatural Terpenoid Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Norsesquiterpene Glycoside Ptaquiloside as a Poisonous, Carcinogenic Component of Certain Ferns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudopterosin biosynthesis-pathway elucidation, enzymology, and a proposed production method for anti-inflammatory metabolites from Pseudopterogorgia elisabethae - PubMed [pubmed.ncbi.nlm.nih.gov]

Pterosin B: A Technical Guide to its Mechanism of Action as a SIK3 Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a natural compound isolated from the bracken fern Pteridium aquilinum, has emerged as a modulator of the Salt-Inducible Kinase 3 (SIK3) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role as an inhibitor of SIK3 signaling. The document consolidates available quantitative data, details key experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of targeting the SIK3 pathway.

Introduction

Salt-Inducible Kinase 3 (SIK3) is a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. It plays a crucial role in regulating various physiological processes, including metabolism, inflammation, and cellular growth and differentiation. Dysregulation of the SIK3 signaling pathway has been implicated in a range of pathologies, including osteoarthritis, diabetes, and certain cancers. Consequently, SIK3 has emerged as a promising therapeutic target for the development of novel drugs.

This compound is an orally active indanone that has been identified as an inhibitor of the SIK3 signaling pathway.[1] Research has demonstrated its potential in preventing chondrocyte hypertrophy, reducing inflammation, and ameliorating osteoarthritis in preclinical models.[2][3] This document provides a detailed examination of the molecular mechanism through which this compound exerts its effects on the SIK3 signaling cascade.

Mechanism of Action of this compound as a SIK3 Signaling Inhibitor

This compound's primary mechanism of action involves the inhibition of the SIK3 signaling pathway. This inhibition leads to the modulation of downstream targets, ultimately affecting gene expression and cellular function.

The SIK3 Signaling Pathway

The SIK3 signaling pathway is a key regulator of cellular metabolism and gene expression. In its active state, SIK3 phosphorylates and inactivates class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and the CREB-regulated transcription coactivators (CRTCs), including CRTC1 and CRTC2.[1] This phosphorylation leads to the cytoplasmic sequestration of HDACs and CRTCs by 14-3-3 proteins, preventing them from translocating to the nucleus and regulating gene transcription.

dot

Caption: SIK3 Signaling Pathway and the Point of Inhibition by this compound.

This compound's Effect on SIK3 Signaling

This compound inhibits the SIK3 signaling pathway, leading to a decrease in the phosphorylation of HDACs and CRTCs.[1] This allows these proteins to translocate to the nucleus, where they can regulate the activity of transcription factors such as Myocyte Enhancer Factor 2 (MEF2) and cAMP Response Element-Binding Protein (CREB). By modulating the activity of these transcription factors, this compound influences the expression of genes involved in various cellular processes.

Interestingly, in vitro kinase assays have shown that this compound does not directly inhibit the catalytic activity of the SIK3 enzyme at concentrations up to 1 mM. This suggests that this compound may not bind to the ATP-binding site of the kinase domain but rather modulates SIK3 signaling through an alternative mechanism, potentially by interfering with upstream activators or protein-protein interactions.

Quantitative Data

Currently, there is limited publicly available quantitative data on the potency and selectivity of this compound. While dose-dependent effects have been observed in various assays, specific IC50 values for SIK3 signaling inhibition and a comprehensive kinase selectivity profile are not yet reported in the literature.

Table 1: In Vitro and In Vivo Concentrations of this compound

| Assay Type | Cell Line / Animal Model | Concentration Range | Observed Effect | Reference |

| Cardiomyocyte Hypertrophy Assay | H9c2 cells | 10-50 µM | Inhibition of Angiotensin II-induced hypertrophy | [1] |

| Microglial Polarization Assay | BV-2 cells | 1, 5 µM | Promotion of M2 polarization | [1] |

| SIK3 Signaling Reporter Assay | HEK293 cells | 300 µM | Inhibition of SIK3 signaling | [1] |

| Chondrocyte Differentiation Assay | Primary chondrocytes | 300 µM | Reduction in Sik3, p-Hdac4, and p-Crtc1 levels | [1] |

| Osteoarthritis Animal Model | Mice | 0.1% in diet (p.o.) | Protection against osteoarthritis development | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound as a SIK3 signaling inhibitor.

SIK3 Signaling Reporter Assay

This assay is used to screen for and characterize inhibitors of the SIK3 signaling pathway in a cellular context.

dot

References

- 1. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]

- 2. Osteoarthritis Mouse Model of Destabilization of the Medial Meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM) | Springer Nature Experiments [experiments.springernature.com]

Downstream Targets of Pterosin B in SIK3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a natural compound, has emerged as a significant inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator in various cellular processes. This technical guide provides an in-depth analysis of the downstream targets affected by this compound-mediated SIK3 inhibition. It consolidates quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the SIK3 pathway.

Introduction to this compound and SIK3

Salt-Inducible Kinase 3 (SIK3) is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family. It plays a crucial role in regulating metabolic processes, cell growth, and differentiation[1]. This compound, an indanone derived from the bracken fern Pteridium aquilinum, has been identified as a specific inhibitor of the SIK3 signaling pathway[1][2]. Notably, this compound does not appear to directly inhibit the kinase activity of SIK3 but rather modulates its activity by affecting the phosphorylation of its C-terminal regulatory domains[3][4][5]. This indirect mechanism of action makes the study of its downstream effects particularly compelling.

The inhibition of SIK3 by this compound has shown therapeutic potential in various disease models, including osteoarthritis, by preventing chondrocyte hypertrophy[2][6][7]. This guide will delve into the molecular consequences of this inhibition, focusing on the key downstream effector molecules and the cellular processes they regulate.

Core Signaling Pathway: LKB1-SIK3 Axis

SIK3 is a downstream target of the tumor suppressor kinase Liver Kinase B1 (LKB1). LKB1 phosphorylates and activates SIK3, which in turn phosphorylates and regulates the activity of several downstream targets. This compound's intervention in this pathway disrupts the downstream signaling cascade initiated by LKB1 and SIK3.

References

- 1. Understanding the roles of salt-inducible kinases in cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salt-inducible Kinase 3 Signaling Is Important for the Gluconeogenic Programs in Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 植物由来成分であるプテロシンBはSIK3を阻害し変形性関節症の治療薬開発のリード化合物となる。 | 京都大学 [kyoto-u.ac.jp]

Pterosin B: A Novel Regulator of Klf5 Expression in Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the emerging role of Pterosin B, a natural sesquiterpenoid, as a potent regulator of Krüppel-like factor 5 (Klf5) expression. Recent findings have identified a novel signaling pathway involving this compound, Salt-Inducible Kinase 3 (SIK3), and Poly (ADP-ribose) polymerase 14 (Parp14) that ultimately governs the expression of the transcription factor Klf5. This guide provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols, and visual representations of the signaling cascade to support further research and drug development in areas such as neuroinflammation and cognitive dysfunction.

Introduction

Krüppel-like factor 5 (Klf5) is a zinc-finger transcription factor implicated in a wide array of cellular processes, including proliferation, differentiation, and inflammation.[1][2][3][4][5] Its dysregulation has been linked to various pathologies, making it a person of interest for therapeutic intervention. This compound, a compound isolated from the bracken fern Pteridium aquilinum, has recently emerged as a modulator of Klf5 expression.[6] This guide focuses on the molecular mechanisms by which this compound regulates Klf5, providing a technical resource for scientists and professionals in the field.

The this compound-SIK3-Klf5/Parp14 Signaling Pathway

Recent studies have elucidated a signaling pathway where this compound exerts its regulatory effects on Klf5 expression. The core of this pathway involves the inhibition of Salt-Inducible Kinase 3 (SIK3) by this compound, which in turn downregulates the Klf5/Parp14 pathway, leading to a reduction in Klf5 expression.[6] This mechanism has been identified as a key factor in promoting the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, suggesting a therapeutic potential for this compound in neuroinflammatory conditions.[6]

Visualization of the Signaling Pathway

The following diagram illustrates the proposed signaling cascade:

References

- 1. The roles and regulation of the KLF5 transcription factor in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KLF5 Promotes Tumor Progression and Parp Inhibitor Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP14 inhibits microglial activation via LPAR5 to promote post-stroke functional recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The roles and regulation of the KLF5 transcription factor in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Pterosin B in Neuronal Cells: A Technical Guide

Executive Summary: Pterosin B, a natural sesquiterpenoid derived from the bracken fern Pteridium aquilinum, is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the biological activities of this compound in neuronal cells. It demonstrates multi-target capabilities, including the inhibition of key enzymes in Alzheimer's pathology, robust protection against glutamate-induced excitotoxicity, and significant anti-neuroinflammatory effects. The underlying mechanisms involve the modulation of critical signaling pathways such as the NRF2/HO-1 antioxidant response and the inhibition of Sik3 signaling. This document synthesizes the current quantitative data, details key experimental protocols, and visualizes the complex molecular interactions to serve as a resource for researchers and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. The pathology is often multifactorial, involving amyloid-beta (Aβ) deposition, neuroinflammation, oxidative stress, and excitotoxicity. This compound is an orally active indanone that has demonstrated the ability to cross the blood-brain barrier, a critical feature for centrally acting therapeutics[1]. Its diverse pharmacological profile suggests it can concurrently address several pathological facets of neurodegeneration, making it a compelling candidate for further investigation. This guide consolidates the existing research on this compound's effects on neuronal cells, focusing on its neuroprotective mechanisms, relevant signaling pathways, and the quantitative assessment of its biological activities.

Neuroprotective Effects of this compound

This compound exerts its neuroprotective effects through several distinct but complementary mechanisms, positioning it as a multi-target agent against neuronal damage.

Attenuation of Alzheimer's Disease Pathologies

A key strategy in AD therapeutics is to target multiple disease-related factors. This compound has been shown to inhibit three critical enzymes involved in AD pathogenesis: β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE)[1]. BACE1 is the rate-limiting enzyme in the production of neurotoxic Aβ peptides. By inhibiting BACE1, this compound can directly reduce the formation of these peptides[1]. Furthermore, its inhibition of AChE and BChE, enzymes that degrade the neurotransmitter acetylcholine, suggests a potential to alleviate the cognitive symptoms associated with AD. In cellular models, (2R)-Pterosin B significantly lowered the secretion of Aβ peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein[1].

Protection Against Glutamate (B1630785) Excitotoxicity

Glutamate excitotoxicity, a pathological process where excessive glutamate receptor stimulation leads to neuronal damage and death, is a common feature in many neurological disorders. This compound provides significant protection against this phenomenon by acting on downstream signaling events rather than directly blocking glutamate receptors[2]. It effectively restores mitochondrial membrane potential, alleviates intracellular calcium overload, and eliminates excess cellular reactive oxygen species (ROS), thereby preventing the initiation of apoptotic cell death[2]. Studies have demonstrated that this compound can increase the viability of neuronal cells exposed to glutamate from 43.8% to 105%[2].

Anti-Neuroinflammatory Activity

Neuroinflammation, primarily mediated by microglial cells, plays a crucial role in the progression of neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties by modulating microglial behavior. It promotes the phenotypic shift of pro-inflammatory M1 microglia to the anti-inflammatory M2 phenotype[3]. This shift is associated with the inhibition of Klf5 (Krüppel-like factor 5) expression, a transcription factor involved in inflammatory responses[3]. In models of lipopolysaccharide (LPS)-induced inflammation, this compound increased cell survival from 46.75% to 58.5%, underscoring its ability to protect neurons from inflammatory damage[2].

Molecular Mechanisms and Signaling Pathways

The neuroprotective activities of this compound are underpinned by its interaction with several key intracellular signaling pathways.

Activation of the NRF2/HO-1 Antioxidant Pathway

A primary mechanism for this compound's protection against excitotoxicity is the activation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2)/Heme oxygenase-1 (HO-1) pathway[2]. Under conditions of oxidative stress, this compound treatment leads to a significant upregulation of NRF2 (2.86-fold) and its target gene HO-1 (4.24-fold)[2]. Concurrently, it down-regulates the expression of Kelch-like ECH-associated protein 1 (KEAP1) by 2.5-fold[2]. KEAP1 normally sequesters NRF2 in the cytoplasm for degradation; its downregulation allows NRF2 to translocate to the nucleus and initiate the transcription of antioxidant genes, thereby bolstering the cell's defense against oxidative damage.

Inhibition of Sik3 and Klf5 Signaling

This compound is a known inhibitor of Salt-inducible kinase 3 (Sik3) signaling[3]. While the direct downstream consequences in neurons are still under full investigation, Sik3 inhibition is linked to various cellular processes. In microglia, this compound's anti-inflammatory action is mediated through the inhibition of Klf5 expression, which is crucial for M1 polarization[3]. This suggests a targeted mechanism for reprogramming the inflammatory environment in the brain.

Quantitative Data Summary

The biological effects of this compound have been quantified across various assays, providing a clear picture of its potency and efficacy.

Table 1: Enzyme Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|

| BACE1 | 29.6 | [1] |

| Acetylcholinesterase (AChE) | 16.2 | [1] |

| Butyrylcholinesterase (BChE) | 48.1 |[1] |

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in Cellular Models

| Cellular Model | Effect Measured | Result | Reference |

|---|---|---|---|

| Glutamate-induced excitotoxicity | Cell Viability | Increased from 43.8% to 105% | [2] |

| Glutamate-induced excitotoxicity | Intracellular Calcium | Alleviated from 107.4% to 95.47% | [2] |

| Glutamate-induced excitotoxicity | Cellular ROS | Reduced by 36.55% | [2] |

| LPS-induced inflammation | Cell Survival | Increased from 46.75% to 58.5% | [2] |

| APPswe-neuroblastoma cells | Aβ Peptide Secretion | Significantly decreased at 500 µM | [1] |

| LPS-induced BV-2 microglia | Phenotypic Shift | Promoted M1 to M2 shift at 1 and 5 µM |[3] |

Table 3: Effects of this compound on Gene and Protein Expression

| Target | Change in Expression | Fold Change / Regulation | Reference |

|---|---|---|---|

| NRF2 | Upregulation | 2.86-fold increase | [2] |

| HO-1 | Upregulation | 4.24-fold increase | [2] |

| KEAP1 | Downregulation | 2.5-fold decrease | [2] |

| Klf5 | Inhibition | Inhibited in LPS-induced microglia |[3] |

Table 4: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

|---|

| BBB Permeability (Pₑ) | 60.3 × 10⁻⁶ cm/s | PAMPA-BBB |[1] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in this guide.

Glutamate-Induced Excitotoxicity Model

This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced cell death.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control group.

-

Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 5-10 mM) to the wells (except for the negative control group) and co-incubate with this compound for 24-48 hours.

-

Assessment of Cell Viability: Measure cell viability using an MTT or MTS assay. Read absorbance at the appropriate wavelength.

-

Measurement of ROS: In a parallel experiment, load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) before or after glutamate treatment. Measure fluorescence intensity using a plate reader or fluorescence microscope.[2]

-

Measurement of Intracellular Calcium: Load cells with a calcium-sensitive dye like Fluo-4 AM and measure fluorescence changes upon glutamate stimulation to quantify calcium influx.[2]

-

Data Analysis: Normalize viability and other measurements to the untreated control group and calculate the protective effect of this compound.

BACE1 Inhibition Assay

This in vitro assay quantifies the inhibitory potential of this compound against the BACE1 enzyme.

-

Reagents: Recombinant human BACE1, a specific fluorogenic BACE1 substrate, and assay buffer.

-

Procedure: In a 96-well black plate, add assay buffer, the BACE1 substrate, and varying concentrations of this compound or a known BACE1 inhibitor (positive control).

-

Initiation: Initiate the reaction by adding the BACE1 enzyme to all wells.

-

Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

Measurement: Read the fluorescence intensity using a fluorometer at the appropriate excitation/emission wavelengths. The signal is proportional to the enzyme activity.

-

Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Microglial Polarization Assay

This protocol evaluates the effect of this compound on the inflammatory state of microglia.

-

Cell Culture: Culture BV-2 microglial cells in appropriate media.

-

Treatment: Treat cells with this compound (e.g., 1 and 5 µM) for 1-2 hours.[3]

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.

-

Analysis of Markers:

-

qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, Ym1).

-

ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, IL-10) using enzyme-linked immunosorbent assay kits.

-

Immunofluorescence: Fix cells and perform immunocytochemistry for M1/M2 specific markers to visualize the phenotypic changes.

-

Conclusion and Future Directions

This compound exhibits a compelling profile as a neuroprotective agent, acting through multiple, clinically relevant mechanisms. Its ability to inhibit key enzymes in AD, mitigate glutamate excitotoxicity, and suppress neuroinflammation highlights its potential as a disease-modifying therapeutic. The activation of the NRF2/HO-1 pathway provides a strong mechanistic basis for its antioxidant and cytoprotective effects.

Future research should focus on validating these findings in in vivo models of neurodegeneration to assess the therapeutic efficacy, optimal dosing, and long-term safety of this compound. Further elucidation of the downstream targets of the Sik3 signaling pathway in neurons could reveal novel mechanisms of action. Given its favorable BBB permeability and multi-target activity, this compound represents a promising natural product scaffold for the development of next-generation drugs for Alzheimer's disease and other complex neurological disorders.

References

- 1. Inhibition of β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases by pterosins via a specific structure−activity relationship with a strong BBB permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Pterosin B: A Novel Therapeutic Candidate for Cardiomyocyte Hypertrophy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant contributor to the progression of heart failure. Current therapeutic strategies often fall short of completely halting or reversing this detrimental remodeling. Emerging research has identified Pterosin B, a natural compound, as a promising agent in the attenuation of cardiomyocyte hypertrophy. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and future therapeutic potential of this compound in the context of cardiac hypertrophy. Through a detailed examination of its impact on key signaling pathways and presentation of quantitative data, this document serves as a resource for researchers and professionals in cardiovascular drug development.

Introduction to this compound and Cardiomyocyte Hypertrophy

Cardiac hypertrophy is an adaptive response of the heart to increased workload, often initiated by conditions like hypertension and valvular heart disease. While initially compensatory, sustained hypertrophy can lead to cardiac dysfunction and heart failure.[1][2][3] Angiotensin II (Ang II), a key component of the renin-angiotensin system, is a potent inducer of cardiomyocyte hypertrophy.[3][4] It triggers a cascade of intracellular signaling events that ultimately lead to an increase in cardiomyocyte size, protein synthesis, and the re-expression of fetal genes.[4][5]

This compound, a sesquiterpenoid compound found in bracken fern (Pteridium aquilinum), has demonstrated various biological activities, including anti-inflammatory and antioxidant effects.[4] Recent studies have unveiled its significant protective role against Ang II-induced cardiomyocyte hypertrophy, positioning it as a molecule of interest for cardiovascular research.[1][2][3][4][6]

Mechanism of Action: this compound's Impact on Hypertrophic Signaling

This compound exerts its anti-hypertrophic effects by modulating several critical signaling pathways implicated in the pathology of cardiac hypertrophy. The primary mechanism involves the inhibition of the Protein Kinase C (PKC) - Extracellular signal-regulated kinase (ERK) - Nuclear factor-kappa B (NF-κB) pathway and the reduction of oxidative stress.[1][2][3][4]

Inhibition of the PKC-ERK-NF-κB Signaling Cascade

Ang II initiates hypertrophic signaling by binding to the Angiotensin II Type 1 Receptor (AT1R) on cardiomyocytes.[4][7] This activation leads to the downstream phosphorylation and activation of PKC, a key regulator of cardiac hypertrophy.[4][8] Activated PKC, in turn, phosphorylates and activates ERK, a member of the mitogen-activated protein kinase (MAPK) family.[4][9] Subsequently, activated ERK promotes the phosphorylation of NF-κB, a transcription factor that, upon activation, translocates to the nucleus and induces the expression of hypertrophic genes.[2][4]

This compound has been shown to significantly attenuate the Ang II-induced phosphorylation of both PKC and ERK, thereby preventing the subsequent activation of NF-κB.[2][4] This blockade of the PKC-ERK-NF-κB signaling axis is a cornerstone of this compound's anti-hypertrophic action.[1][3][4]

Attenuation of Oxidative Stress

Reactive oxygen species (ROS) are critical mediators in the signaling pathways that lead to cardiac hypertrophy.[4][10] Ang II stimulation is known to increase intracellular ROS production, primarily through the activation of NAD(P)H oxidases (NOX), particularly the NOX2 and NOX4 isoforms in cardiomyocytes.[4][7] This increase in oxidative stress contributes to the activation of hypertrophic signaling cascades.[10][11]

This compound effectively suppresses the Ang II-induced overproduction of intracellular ROS.[1][3][4] It achieves this by downregulating the expression of both NOX2 and NOX4, thus mitigating the oxidative stress that drives hypertrophic remodeling.[4][7]

Quantitative Data Summary

The anti-hypertrophic effects of this compound have been quantified in in-vitro studies using the H9c2 cardiomyocyte cell line. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Angiotensin II-Induced Cardiomyocyte Hypertrophy Markers

| Parameter | Control | Angiotensin II (300 nM) | Angiotensin II (300 nM) + this compound (50 µM) |

| Cell Surface Area | Baseline | ~250% increase vs. Control | Maintained at Control level |

| Protein Synthesis | Baseline | Increased | Reduced to Control level |

| Hypertrophy-related Gene Expression (ANP, BNP) | Baseline | Increased | Reduced to Control level |

Data sourced from Lee et al., 2020.[3][4]

Table 2: Effect of this compound on Key Signaling Molecules in Angiotensin II-Stimulated Cardiomyocytes

| Molecule | Control | Angiotensin II | Angiotensin II + this compound |

| p-PKC / Total PKC | Baseline | ~1.7-fold increase | Reduced to Control level |

| p-ERK / Total ERK | Baseline | Increased | Reduced to Control level |

| p-NF-κB / Total NF-κB | Baseline | ~1.5-fold increase | Reduced to Control level |

| NOX2 Expression | Baseline | ~35% increase | Significantly decreased |

| NOX4 Expression | Baseline | ~30% increase | Significantly decreased |

Data sourced from Lee et al., 2020.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: this compound's inhibitory action on the Ang II-induced hypertrophic signaling pathway.

Caption: A generalized experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and cardiomyocyte hypertrophy.

Cell Culture and Treatment

-

Cell Line: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Hypertrophy Induction: To induce hypertrophy, H9c2 cells are serum-starved for 24 hours and then treated with 300 nM Angiotensin II.

-

This compound Treatment: this compound is co-administered with Angiotensin II at a concentration of 50 µM for the duration of the experiment (typically 24-48 hours).

Measurement of Cell Size (Immunofluorescence)

-

Cell Seeding: H9c2 cells are seeded on glass coverslips in 12-well plates.

-

Treatment: Cells are treated as described in section 5.1.

-

Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Cells are stained with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 594 phalloidin) to visualize F-actin and DAPI to stain the nuclei.

-

Imaging: Coverslips are mounted on glass slides and imaged using a confocal microscope.

-

Analysis: The surface area of individual cardiomyocytes is quantified using image analysis software (e.g., ImageJ).

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PKC, ERK, and NF-κB, as well as NOX2, NOX4, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software.

Intracellular ROS Measurement

-

Cell Seeding: H9c2 cells are seeded in a black, clear-bottom 96-well plate.

-

Treatment: Cells are treated with Ang II and this compound as previously described.

-

Probe Loading: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes at 37°C.

-

Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent inhibitor of Ang II-induced cardiomyocyte hypertrophy in vitro.[1][2][3][4] Its dual action of inhibiting the PKC-ERK-NF-κB signaling pathway and reducing oxidative stress makes it an attractive therapeutic candidate.[4][7]

Future research should focus on several key areas:

-

In Vivo Validation: The anti-hypertrophic effects of this compound need to be validated in animal models of cardiac hypertrophy, such as those induced by transverse aortic constriction (TAC) or chronic Ang II infusion.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are essential to determine the bioavailability, metabolic fate, and safety profile of this compound.

-

Target Identification: While the effects on the signaling pathway are evident, direct molecular target identification studies could further elucidate its mechanism of action.

-

Combination Therapy: Investigating the potential synergistic effects of this compound with existing heart failure medications could open new avenues for combination therapies.

Conclusion

This compound has emerged as a promising natural compound with the potential to combat pathological cardiac hypertrophy. Its well-defined mechanism of action on key hypertrophic signaling pathways, supported by robust in-vitro quantitative data, provides a strong rationale for its further development as a novel therapeutic agent for heart failure. This technical guide summarizes the current understanding of this compound's role in cardiomyocyte hypertrophy and aims to facilitate future research and development efforts in this critical area of cardiovascular medicine.

References

- 1. Novel Therapeutic Effects of this compound on Ang II-Induced Cardiomyocyte Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Therapeutic Effects of this compound on Ang II-Induced Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac Hypertrophy: An Introduction to Molecular and Cellular Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. mdpi.com [mdpi.com]

- 10. Reactive Oxygen Species Induced Pathways in Heart Failure Pathogenesis and Potential Therapeutic Strategies [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Anti-Inflammatory Properties of Pterosin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a natural sesquiterpenoid compound, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways, including NF-κB and MAPK. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its mechanistic action to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, isolated from sources such as the bracken fern Pteridium aquilinum, has emerged as a promising candidate due to its potent anti-inflammatory activities. This guide serves as a comprehensive resource on the anti-inflammatory properties of this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its effects on critical inflammatory mediators.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| H9c2 Cardiomyocytes | Angiotensin II (300 nM) | 10-50 µM | Hypertrophy-related gene expression | Significant reduction | [1][2] |

| H9c2 Cardiomyocytes | Angiotensin II (300 nM) | 50 µM | Phospho-PKC levels | Decreased to control levels | [1][2] |

| H9c2 Cardiomyocytes | Angiotensin II (300 nM) | 50 µM | Phospho-ERK levels | Significantly decreased | [1][2] |

| H9c2 Cardiomyocytes | Angiotensin II (300 nM) | 50 µM | Phospho-NF-κB levels | Reduced to control-like levels | [1][2] |

| H9c2 Cardiomyocytes | Angiotensin II (300 nM) | 50 µM | Intracellular ROS levels | Significantly decreased | [1][2] |

| H9c2 Cardiomyocytes | Angiotensin II (300 nM) | 50 µM | NOX2 and NOX4 expression | Significantly decreased | [1][2] |

| BV-2 Microglia | Lipopolysaccharide (LPS) | 1, 5 µM | M1 to M2 phenotype shift | Promoted | [3] |

| Primary Chondrocytes | Not specified | 300 µM | Sik3, p-Hdac4, p-Crtc1 levels | Reduced amounts | [3] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Disease Induction | This compound Dosage | Measured Parameter | Result | Reference |

| Mice | Not specified | Intraarticular injection | Chondrocyte hypertrophy | Inhibited | [4][5] |

| Mice | Not specified | Intraarticular injection | Osteoarthritis progression | Cartilage protected | [4][5] |

| Rats with Adjuvant-Induced Arthritis | Mycobacterium butyricum | 30 mg/kg, p.o. daily for 21 days | Blood neutrophil count | Significantly lowered on days 14 and 21 | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK pathways, as well as the SIK3 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by inflammatory signals like angiotensin II, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7][8] this compound has been shown to inhibit the phosphorylation of NF-κB, thereby preventing its activation and downstream inflammatory effects.[1][2]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation.[10][11] The MAPK family includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[10] These kinases are involved in the production of pro-inflammatory mediators such as iNOS and COX-2.[10][12] this compound has been demonstrated to attenuate the phosphorylation of ERK, a key component of the MAPK pathway, in response to inflammatory stimuli.[1][2]

Inhibition of SIK3 Signaling

Salt-inducible kinase 3 (SIK3) has been identified as a regulator of chondrocyte hypertrophy, a key process in the development of osteoarthritis.[4][5] this compound has been shown to be an inhibitor of the SIK3 signaling pathway.[3][4][5] By inhibiting SIK3, this compound can prevent chondrocyte hypertrophy and protect cartilage from degradation, highlighting its potential as a therapeutic agent for osteoarthritis.[4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Lines: H9c2 rat cardiomyoblasts, BV-2 murine microglia, and primary chondrocytes are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before being stimulated with an inflammatory agent such as angiotensin II or LPS.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key signaling molecules.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PKC, p-ERK, p-NF-κB, iNOS, COX-2) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Nitric Oxide (NO) Production

The production of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), can be quantified using the Griess assay.

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Spectrophotometry: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve.

In Vivo Animal Models

-

Adjuvant-Induced Arthritis Model: Arthritis is induced in rats by intradermal injection of Mycobacterium butyricum in Freund's adjuvant. This compound is administered orally, and disease progression is monitored by measuring paw swelling and neutrophil counts.[6]

-

Surgically-Induced Osteoarthritis Model: Osteoarthritis is induced in mice through surgical destabilization of the medial meniscus. This compound is administered via intraarticular injection, and cartilage integrity is assessed histologically.[4]

Conclusion and Future Directions

This compound has demonstrated compelling anti-inflammatory properties through its multifaceted mechanism of action, primarily involving the inhibition of the NF-κB, MAPK, and SIK3 signaling pathways. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic candidate for inflammatory diseases, particularly osteoarthritis.

Future research should focus on:

-

Comprehensive dose-response studies to establish optimal therapeutic concentrations.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Evaluation in a broader range of inflammatory disease models.

-

Toxicology studies to assess its safety profile for potential clinical applications.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anti-inflammatory agent.

References

- 1. Novel Therapeutic Effects of this compound on Ang II-Induced Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effects of Pterostilbene on Neutrophil Activity in Experimental Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Anti-inflammatory action of pterostilbene is mediated through the p38 MAPK pathway in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Pterosin B and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a naturally occurring indanone compound isolated from the bracken fern (Pteridium aquilinum), has emerged as a promising multi-target therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, detailing its mechanisms of action, diverse therapeutic effects, and relevant experimental protocols. This compound is primarily recognized as a potent inhibitor of Salt-inducible kinase 3 (Sik3), a key regulator in various cellular processes.[1][3][4] Through the modulation of Sik3 and other signaling pathways, this compound exhibits significant anti-inflammatory, neuroprotective, cardioprotective, anti-diabetic, and anti-cancer properties. This guide summarizes the current understanding of this compound's bioactivities, presents quantitative data in structured tables, and provides detailed methodologies for key experiments to facilitate further research and drug development endeavors.

Introduction